An In-depth Technical Guide to Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate
An In-depth Technical Guide to Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (CAS 948553-02-4), a substituted nitroaromatic compound with potential applications in medicinal chemistry and organic synthesis. Drawing upon established principles and data from structurally related molecules, this document outlines a probable synthetic pathway, expected characterization data, and potential reactivity, offering valuable insights for its utilization as a chemical intermediate.
Introduction: A Versatile Scaffold in Synthetic Chemistry
Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate belongs to a class of functionalized aromatic compounds that serve as crucial building blocks in the synthesis of more complex molecules. The strategic placement of its functional groups—a nitro group, an ester, and two distinct ether linkages—provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nitro group can be readily reduced to an amine, a key transformation that opens the door to the construction of diverse heterocyclic systems, which are prevalent in many biologically active compounds.
The overall structure suggests its potential as an intermediate in the development of kinase inhibitors and other therapeutic agents, similar to other substituted nitrobenzoates used in drug discovery.[1] This guide will delve into the practical aspects of its synthesis, characterization, and safe handling.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic route for Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate.
Step-by-Step Experimental Protocol
Step 1: Esterification of 4-Hydroxy-3-methoxybenzoic acid
This initial step involves a classic Fischer esterification to protect the carboxylic acid.
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To a solution of 4-hydroxy-3-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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After cooling, neutralize the reaction mixture and extract the product, Methyl 4-hydroxy-3-methoxybenzoate, with an organic solvent.
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Purify the product by recrystallization or column chromatography.
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.
Step 2: Williamson Ether Synthesis
This step introduces the isopropoxy group at the 4-position.
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Dissolve Methyl 4-hydroxy-3-methoxybenzoate in a polar aprotic solvent such as acetone or DMF.
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Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
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Add 2-bromopropane and heat the mixture to facilitate the SN2 reaction.
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Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify to yield Methyl 4-isopropoxy-3-methoxybenzoate.
Causality: The base generates a phenoxide ion, which is a potent nucleophile. This nucleophile then displaces the bromide from 2-bromopropane in an SN2 fashion to form the desired ether linkage.
Step 3: Nitration
The final step is the electrophilic aromatic substitution to introduce the nitro group.
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Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.
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Slowly add Methyl 4-isopropoxy-3-methoxybenzoate to the nitrating mixture while maintaining the low temperature.
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Stir the reaction at a controlled temperature until the starting material is consumed.[3]
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Carefully pour the reaction mixture onto ice and extract the product, Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate, with a suitable organic solvent.
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Wash the organic layer to remove residual acid, dry, and concentrate to obtain the crude product, which can be purified by crystallization.
Causality: The combination of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The alkoxy groups on the benzene ring are ortho-, para-directing. The nitro group is directed to the position ortho to the methoxy group and meta to the isopropoxy group due to steric hindrance and the electronic directing effects of the substituents.
Characterization
The structure of the final product would be confirmed using standard analytical techniques. The expected data are summarized below.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, the isopropoxy protons (a septet for the CH and a doublet for the two CH₃ groups), and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating alkoxy groups. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy, isopropoxy, and methyl ester groups. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), the C-O stretches of the ether and ester groups, and the aromatic C-H and C=C stretches. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅NO₆). Fragmentation patterns would likely show the loss of the alkoxy groups and the ester functionality. |
| Melting Point | A sharp melting point is expected for the purified crystalline solid. For a related compound, Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, a melting point of 337 K (64 °C) was reported, suggesting a similar range for the target compound.[3][4] |
Chemical Properties and Reactivity
The reactivity of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is dictated by its functional groups.
Reactivity Workflow
Caption: Key reactive sites of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate.
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Reduction of the Nitro Group : This is arguably the most significant reaction for this compound in the context of drug development. The nitro group can be selectively reduced to an amine using various reagents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. The resulting aniline derivative is a versatile intermediate for the synthesis of heterocycles.[1]
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Hydrolysis of the Ester : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis with a reagent like sodium hydroxide followed by acidic workup is a common method.[5]
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Nucleophilic Aromatic Substitution : The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common than reactions involving the nitro group itself.
Applications in Research and Development
The primary application of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is as an intermediate in organic synthesis, particularly in the field of medicinal chemistry.
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Synthesis of Heterocyclic Compounds : The key transformation of the nitro group to an amine allows for the construction of a wide array of nitrogen-containing heterocycles, such as quinazolines, benzimidazoles, and other scaffolds of pharmaceutical interest.
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Drug Discovery : Structurally related nitrobenzoates are precursors to compounds with potential biological activity.[6] The substituents on the benzene ring can be fine-tuned to modulate the physicochemical and pharmacokinetic properties of a lead compound, which is a critical aspect of drug design.[7]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is not available, safety precautions can be inferred from data on similar compounds.[8][9]
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General Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
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Hazards : Nitroaromatic compounds can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They should be handled with care. Phenolic compounds, which may be present as precursors or byproducts, can be corrosive and cause skin irritation.[10]
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Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is a valuable, albeit not widely documented, chemical intermediate. Its synthesis can be reliably achieved through a multi-step process from readily available starting materials. The compound's rich functionality, particularly the reducible nitro group, makes it an attractive building block for the synthesis of complex molecules and heterocycles with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their synthetic endeavors.
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